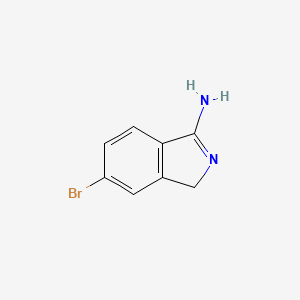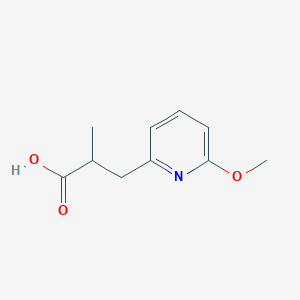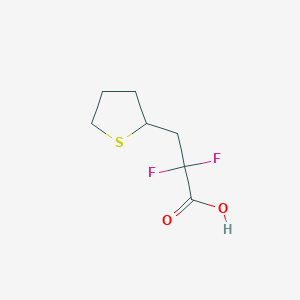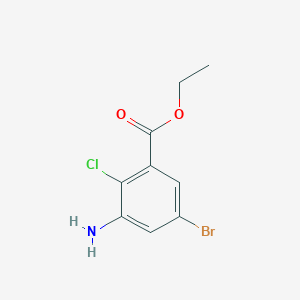
Ethyl 3-amino-5-bromo-2-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-bromo-2-chlorobenzoate is a chemical compound with the following structural formula:
C9H8BrClNO2
It belongs to the class of benzoic acid derivatives and contains both bromine and chlorine atoms. The compound is commonly used in research and industrial applications due to its interesting properties.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare Ethyl 3-amino-5-bromo-2-chlorobenzoate. One common method involves the reaction of 3-amino-5-bromo-2-chlorobenzoic acid with ethyl alcohol (ethanol) in the presence of acid catalysts. The esterification reaction proceeds as follows:
3-amino-5-bromo-2-chlorobenzoic acid+Ethanol→Ethyl 3-amino-5-bromo-2-chlorobenzoate+Water
Industrial Production: The compound is industrially produced using optimized conditions to achieve high yields and purity. Industrial-scale synthesis typically involves efficient reaction conditions and purification steps.
Chemical Reactions Analysis
Reactivity: Ethyl 3-amino-5-bromo-2-chlorobenzoate can undergo various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the amino group. For example, it reacts with alkyl halides or acyl chlorides.
Reduction Reactions: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro compounds.
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride), and strong bases (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (catalyzed by palladium on carbon).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Substitution: this compound derivatives.
- Reduction: this compound alcohol.
- Oxidation: Ethyl 3-nitro-5-bromo-2-chlorobenzoate.
Scientific Research Applications
Ethyl 3-amino-5-bromo-2-chlorobenzoate finds applications in:
Medicinal Chemistry: It serves as a building block for designing potential drug candidates.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: As a precursor for functional materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it may interact with specific molecular targets (e.g., enzymes, receptors) to modulate biological processes.
- In material science, it could participate in polymerization reactions or surface modifications.
Comparison with Similar Compounds
Ethyl 3-amino-5-bromo-2-chlorobenzoate shares similarities with other benzoate derivatives, such as ethyl 2-amino-3-bromo-5-chlorobenzoate , methyl 3-amino-5-bromo-2-methylbenzoate , and ethyl 5-bromo-2-chlorobenzoate . its unique combination of halogens and amino groups sets it apart.
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 3-amino-5-bromo-2-chlorobenzoate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4H,2,12H2,1H3 |
InChI Key |
VTIFYUVOLCAONP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


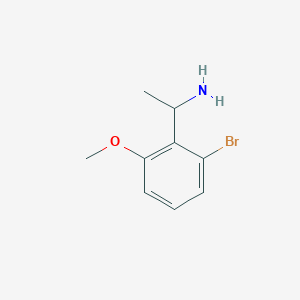
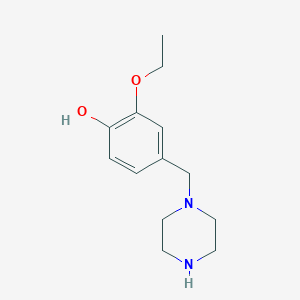
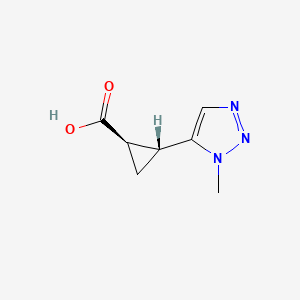

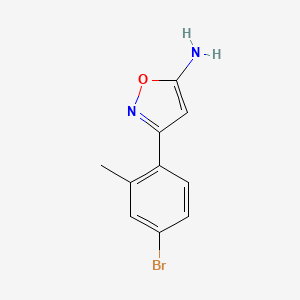
![Tert-butyl4-[(4-chloro-1,3,5-triazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B13545217.png)
![3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B13545223.png)
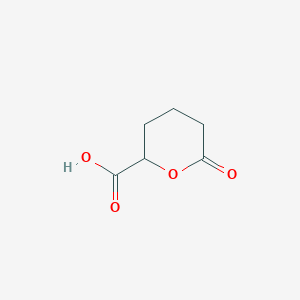
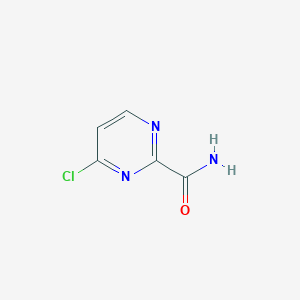
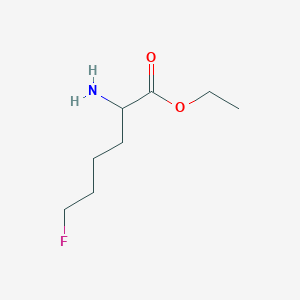
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13545240.png)
